molecular formula C9H21Br2N B018765 (6-Bromohexyl)trimethylammonium Bromide CAS No. 32765-81-4

(6-Bromohexyl)trimethylammonium Bromide

Cat. No. B018765
CAS RN: 32765-81-4
M. Wt: 303.08 g/mol
InChI Key: KNKBZYUINRTEOG-UHFFFAOYSA-M
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Patent
US07105631B2

Procedure details

494 kg (5606 mol) of ethyl acetate and 244 kg (1000 mol) of 1,6-dibromohexane were charged into a reactor with stirring and simultaneous heating to 60° C. 64 kg (1080 mol) of trimethylamine were metered in at 1 bar in the course of 3 hours. After an after-reaction time of a further 3 h, the reaction mixture was cooled and filtered through a suction filter and the crystallizate obtained was washed with ethyl acetate. After drying had taken place, 288 kg (95.1%) of (6-bromohexyl)trimethylammonium bromide of 99.8% purity were obtained.
Quantity
494 kg
Type
reactant
Reaction Step One
Quantity
244 kg
Type
reactant
Reaction Step One
Quantity
64 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Br.[CH3:15][N:16]([CH3:18])[CH3:17]>>[Br-:7].[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N+:16]([CH3:18])([CH3:17])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
494 kg
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
244 kg
Type
reactant
Smiles
BrCCCCCCBr
Step Two
Name
Quantity
64 kg
Type
reactant
Smiles
CN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were metered in at 1 bar in the course of 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After an after-reaction time of a further 3 h, the reaction mixture was cooled
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through a suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the crystallizate obtained
WASH
Type
WASH
Details
was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
[Br-].BrCCCCCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.